(E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide, also known as CDMAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Organic Chemistry
The triazine component, closely related to "(E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide," has been utilized in the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, demonstrating its utility in organic synthesis and the development of new compounds with potential applications in various industries, including pharmaceuticals and agrochemicals (Bandgar & Pandit, 2003).
Polymer Chemistry
The compound's acrylamide functionality has been explored in controlled polymerization processes, such as atom transfer radical polymerization (ATRP), indicating its importance in the synthesis of polyacrylamides with specific properties. These polymers have applications ranging from water treatment to biomedical devices due to their tailored structural and functional characteristics (Teodorescu & Matyjaszewski, 2000).
Material Sciences
Research involving acrylamide derivatives has shown potential in the development of new materials with unique properties, such as photo-cross-linkable polymers. These materials exhibit significant inhibition of corrosion in metals, highlighting their potential in industrial applications for protecting infrastructure and machinery against corrosive environments (Baskar et al., 2014).
Biochemical and Medicinal Research
Although the request specifically excluded drug usage, dosage, and side effects, it's noteworthy to mention that compounds structurally related to "(E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide" have been evaluated for their antibacterial and anticancer activities. These studies provide a foundational understanding of the compound's potential interactions with biological systems, which could inform future research directions (Bondock & Gieman, 2015).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c1-22-14-18-12(19-15(20-14)23-2)9-17-13(21)8-7-10-5-3-4-6-11(10)16/h3-8H,9H2,1-2H3,(H,17,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIDTEGHJQRWTJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide |
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